

Application Notes and Protocols: Stachydrine Hydrochloride Administration in Mice

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Compound of Interest		
Compound Name:	Stachydrine hydrochloride	
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Introduction

Stachydrine hydrochloride (Sta), a primary bioactive alkaloid extracted from the traditional Chinese medicine Leonurus japonicus Houtt (Yimucao), has garnered significant attention for its therapeutic potential, particularly its cardioprotective effects.[1][2] Research has demonstrated that Sta can ameliorate cardiac hypertrophy, reduce myocardial fibrosis, and improve cardiac function in various preclinical models.[1][3][4] It exerts these effects by modulating a range of intracellular signaling pathways involved in oxidative stress, inflammation, apoptosis, and calcium homeostasis.[5][6][7] These notes provide detailed protocols and a summary of quantitative data from studies administering stachydrine hydrochloride to mice, intended for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the experimental conditions and key findings from various studies involving the administration of **stachydrine hydrochloride** in mouse models of cardiac disease.

Table 1: In Vivo Administration of **Stachydrine Hydrochloride** in Mouse Models



Mouse Model	Induction Method	Stachydri ne HCl Dose	Administr ation Route	Duration	Key Outcome s	Referenc es
Cardiac Hypertroph y	Transverse Aortic Constrictio n (TAC)	6 mg/kg/day, 12 mg/kg/day	Oral gavage	4 weeks	Attenuated cardiac dysfunction; Reduced Heart Weight/Bo dy Weight (HW/BW) and Heart Weight/Tibi al Length (HW/TL) ratios.	[1]
Heart Failure	Transverse Aortic Constrictio n (TAC)	6 mg/kg/day, 12 mg/kg/day	Oral gavage	6 weeks	Improved left ventricular ejection fraction; Alleviated ROS- dependent cardiac fibrosis; Depressed NOX2 protein expression.	[5]
Heart Failure	Transverse Aortic Constrictio n (TAC)	12 mg/kg/day	Intragastric	4 weeks	Improved cardiac function and calcium transient	[2]



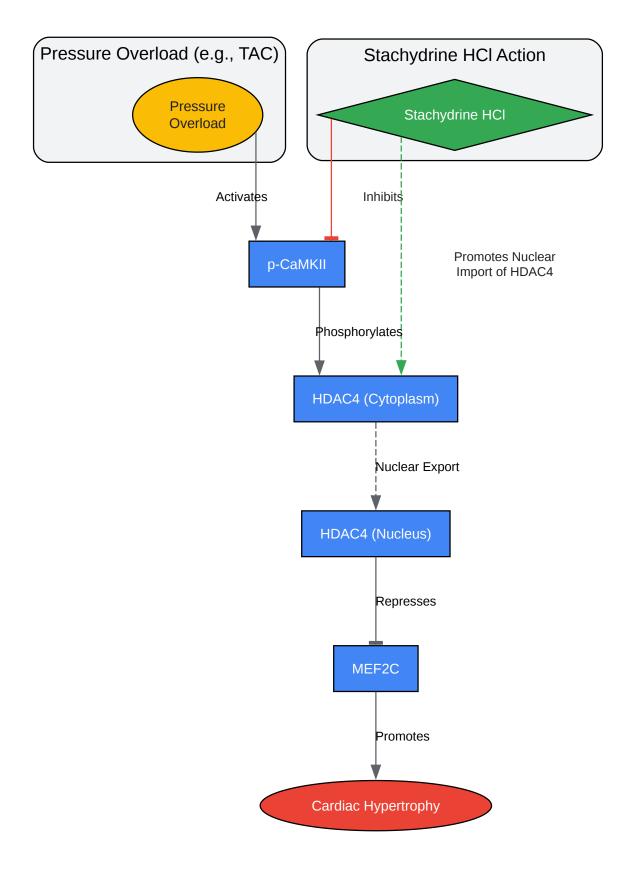
					amplitudes; Inhibited sarcoplasm ic reticulum (SR) Ca2+ leakage.	
Cardiac Fibrosis	Transverse Aortic Constrictio n (TAC)	Not specified in abstract	N/A	N/A	Attenuated myocardial fibrosis via the TGFβ1/Sm ad pathway.	[3]
Myocardial Infarction	Myocardial Infarction (MI)	6 mg/kg, 12 mg/kg	N/A	2 weeks	Improved heart function and decreased infarction size.	[8]
Sepsis- Induced Cardiomyo pathy	Lipopolysa ccharide (LPS) injection	20 mg/kg/day	N/A	N/A	Reduced myocardial apoptosis and injury.	[9]
Type 2 Diabetes- Induced Cardiac Disorders	High-Fat Diet (HFD) + Streptozoci n (STZ)	50 mg/kg, 100 mg/kg	Gavage (twice a week)	8 weeks	Improved heart function and reduced intestinal permeabilit y.	[10]



Key Signaling Pathways Modulated by Stachydrine Hydrochloride

Stachydrine hydrochloride exerts its cardioprotective effects by targeting multiple signaling cascades. The diagrams below illustrate the primary pathways identified in mouse studies.

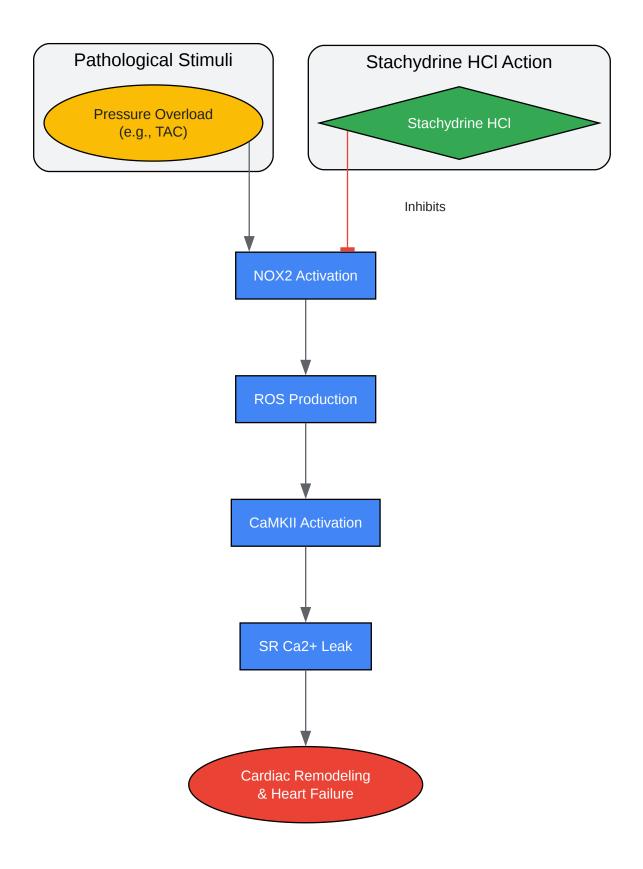




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Caption: Stachydrine HCl regulation of the CaMKII/HDAC4/MEF2C pathway.

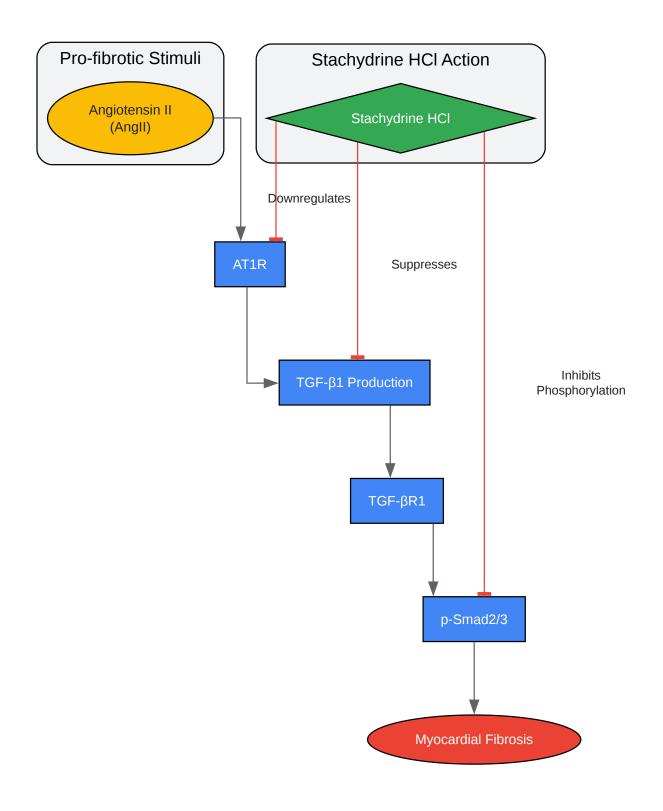




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Caption: Stachydrine HCI inhibits the NOX2-ROS-CaMKII signaling axis.





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Caption: Stachydrine HCl attenuates the AngII/TGF-β1/Smad fibrogenic axis.



Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of **stachydrine hydrochloride** to mice.

Protocol 1: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

This protocol describes a common surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[1][2]

Materials:

- C57BL/6J mice (male, 8-10 weeks old)
- Anesthetic (e.g., isoflurane or pentobarbital sodium)
- Surgical tools (forceps, scissors, needle holder)
- 7-0 silk suture
- 27-gauge needle
- Mechanical ventilator
- · Warming pad

- Anesthetize the mouse and place it in a supine position on a warming pad.
- Intubate the mouse and connect it to a mechanical ventilator.
- Make a horizontal incision at the level of the second rib to expose the thoracic cavity.
- Isolate the aortic arch between the innominate and left common carotid arteries.
- Pass a 7-0 silk suture underneath the aorta.



- Place a 27-gauge needle alongside the aorta.
- Tightly tie the suture around both the aorta and the needle.
- Promptly remove the needle to create a constriction of a defined diameter.
- Close the chest cavity and suture the skin incision.
- For the sham-operated group, perform the same procedure but without tying the suture around the aorta.
- Allow the mice to recover with appropriate post-operative care.

Protocol 2: Stachydrine Hydrochloride Administration

This protocol details the preparation and oral administration of Sta to mice.[2][5]

Materials:

- Stachydrine hydrochloride powder (purity > 98%)
- Sterile normal saline or distilled water
- Animal feeding needles (gavage needles)
- 1 mL syringes

- Prepare the Stachydrine HCl solution by dissolving the powder in sterile normal saline to the desired concentration (e.g., for a 12 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 1.5 mg/mL).
- · Gently restrain the mouse.
- Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.
- Attach the gavage needle to a syringe containing the prepared Sta solution.



- Carefully insert the needle into the esophagus and advance it to the predetermined depth.
- Slowly administer the solution.
- Administer the treatment daily (or as required by the experimental design) for the specified duration (e.g., 4-6 weeks).[1][5]
- The control and TAC-only groups should receive an equivalent volume of the vehicle (saline).

Protocol 3: Evaluation of Cardiac Function using Echocardiography

This non-invasive technique is used to assess cardiac function and morphology throughout the study.[1][4]

Materials:

- High-frequency ultrasound system with a small animal probe
- Anesthetic (light isoflurane)
- Platform with ECG and temperature monitoring

- Lightly anesthetize the mouse to maintain a heart rate of 400-500 bpm.
- Secure the mouse in a supine position on the monitoring platform.
- Apply ultrasound gel to the depilated chest area.
- Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.
- Measure the following parameters from the M-mode tracings:
 - Interventricular septal thickness at diastole and systole (IVSd, IVSs).



- Left ventricular posterior wall thickness at diastole and systole (LVPWd, LVPWs).
- Calculate the left ventricular ejection fraction (EF%) and fractional shortening (FS%) to assess systolic function.
- Perform measurements at baseline and at specified time points post-TAC and treatment.

Protocol 4: Histological Analysis of Myocardial Fibrosis

This protocol is for staining heart tissue to visualize and quantify collagen deposition (fibrosis). [5][11]

Materials:

- Formalin or 4% paraformaldehyde
- Paraffin
- Microtome
- · Masson's trichrome or Sirius red staining kits
- Microscope with a camera

- At the end of the experiment, euthanize the mice and excise the hearts.
- Wash the hearts with PBS and fix them in 10% neutral buffered formalin.
- Embed the fixed hearts in paraffin and section them at a thickness of 4-6 μ m.
- Deparaffinize and rehydrate the tissue sections.
- Stain the sections with Masson's trichrome (collagen stains blue) or Sirius red (collagen stains red).
- Capture images of the stained sections under a microscope.

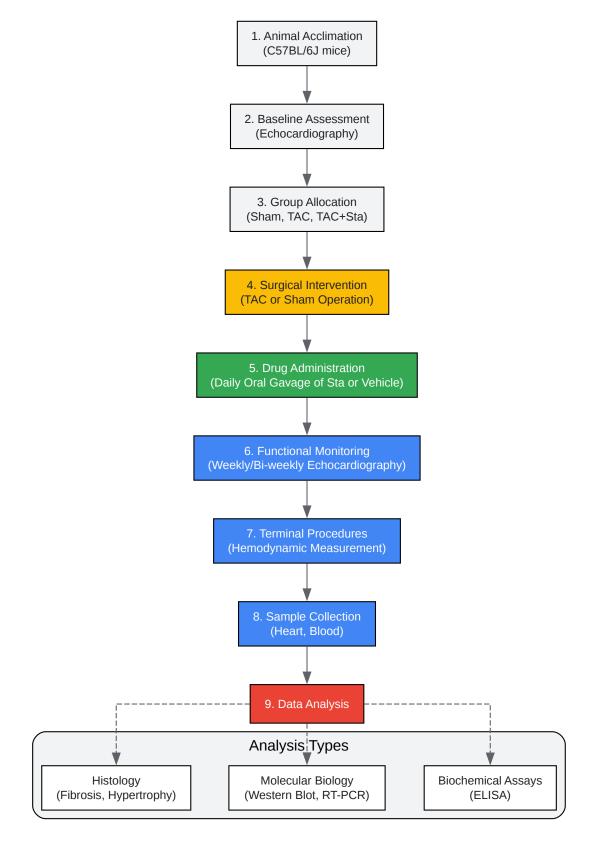


• Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ). This is done by measuring the collagen deposition in both interstitial and perivascular regions.[11]

Typical Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of **stachydrine hydrochloride** in a mouse model of pressure-overload cardiac hypertrophy.





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